molecular formula C28H25NO3S2 B11672289 (5Z)-3-benzyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11672289
M. Wt: 487.6 g/mol
InChI Key: VIVOIRNBRWWZHU-XHPQRKPJSA-N
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Description

(5Z)-3-benzyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, benzylidene group, and phenoxyethoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 2-mercaptothiazolidin-4-one with benzaldehyde derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or phenoxyethoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-3-benzyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • Ethyl acetoacetate

Uniqueness

(5Z)-3-benzyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazolidinone ring with benzylidene and phenoxyethoxy groups sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C28H25NO3S2

Molecular Weight

487.6 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H25NO3S2/c1-2-10-22-13-6-8-15-24(22)31-17-18-32-25-16-9-7-14-23(25)19-26-27(30)29(28(33)34-26)20-21-11-4-3-5-12-21/h2-9,11-16,19H,1,10,17-18,20H2/b26-19-

InChI Key

VIVOIRNBRWWZHU-XHPQRKPJSA-N

Isomeric SMILES

C=CCC1=CC=CC=C1OCCOC2=CC=CC=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4

Canonical SMILES

C=CCC1=CC=CC=C1OCCOC2=CC=CC=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4

Origin of Product

United States

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